molecular formula C20H18ClN3O2 B2364144 N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 922979-60-0

N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide

Cat. No. B2364144
M. Wt: 367.83
InChI Key: KAENHMBQAHBLJI-UHFFFAOYSA-N
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Description

This compound is also known as Nicotinamide, N-(3-chlorophenyl)- . It has a molecular formula of C12H9ClN2O and a molecular weight of 232.666 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C12H9ClN2O/c13-10-4-1-5-11(7-10)15-12(16)9-3-2-6-14-8-9/h1-8H, (H,15,16) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 232.666 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide and its analogs have been studied for their vibrational spectra and electronic properties. These compounds demonstrate potential as photosensitizers in dye-sensitized solar cells (DSSCs), showing good light harvesting efficiency. Their non-linear optical (NLO) activity has been investigated, with some showing significant hyperpolarizability values. Additionally, molecular docking studies reveal binding interactions with Cyclooxygenase 1 (COX1), suggesting potential biological interactions (Mary et al., 2020).

Molecular Structure Analysis

The molecular structure and conformation of similar acetamide derivatives have been extensively analyzed. Studies on 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide and related compounds have revealed insights into the conformation of the N—H bond and intermolecular hydrogen bonding, contributing to the understanding of molecular interactions and stability (Gowda et al., 2009).

Antibacterial Activity and QSAR Studies

Research on derivatives similar to N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide, particularly those involving benzimidazole and oxadiazole, has shown moderate to good antibacterial activity against gram-positive and gram-negative bacteria. Quantitative Structure-Activity Relationship (QSAR) studies of these compounds have been conducted to understand the impact of structural and physicochemical parameters on their biological activity (Desai et al., 2008).

NMR Spectral Studies

1H and 13C NMR spectral studies on similar acetamide compounds have been conducted. These studies provide essential data on chemical shifts and structural influences due to substitutions in the molecule, offering insights into the electronic environment of the compounds (Gowda & Gowda, 2007).

Synthetic Applications

There are documented synthetic routes and characterizations of similar acetamide derivatives. These synthetic pathways are essential for developing new compounds with potential pharmacological applications. The synthesis of these compounds involves various steps and precursors, highlighting the versatility and adaptability of acetamide derivatives in chemical synthesis (Guillaume et al., 2003).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c1-13-6-7-15(10-14(13)2)18-8-9-20(26)24(23-18)12-19(25)22-17-5-3-4-16(21)11-17/h3-11H,12H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAENHMBQAHBLJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide

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